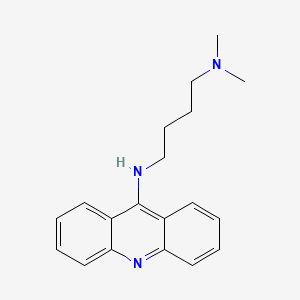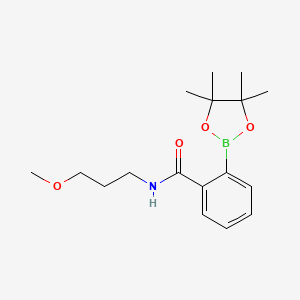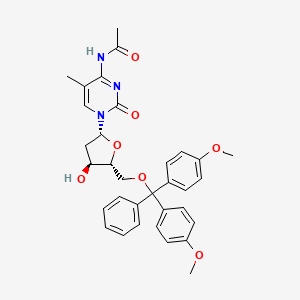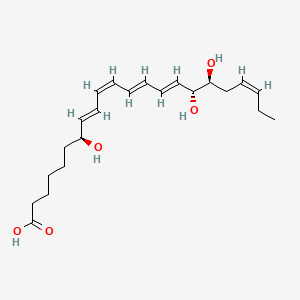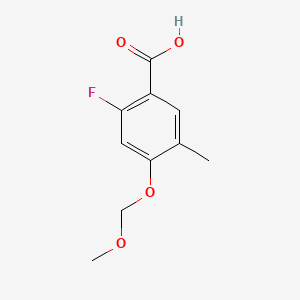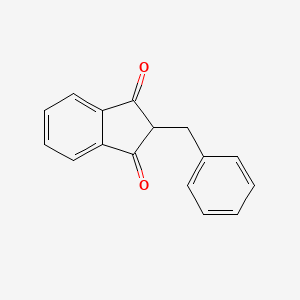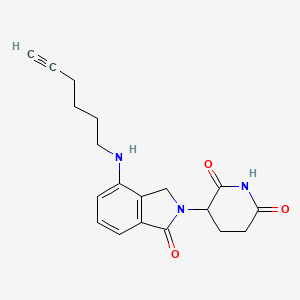
Lenalidomide-C4-alkyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lenalidomide-C4-alkyne is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is an analog of thalidomide and is used primarily in the treatment of multiple myeloma and myelodysplastic syndromes. The addition of the C4-alkyne group to lenalidomide enhances its chemical properties, making it a valuable compound for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide-C4-alkyne typically involves the following steps:
Alkyne Addition: The final step involves the addition of the C4-alkyne group, which can be achieved through a palladium-catalyzed coupling reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Lenalidomide-C4-alkyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the alkyne group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium acetylide in the presence of a suitable solvent like tetrahydrofuran.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alkanes .
Wissenschaftliche Forschungsanwendungen
Lenalidomide-C4-alkyne has a wide range of applications in scientific research:
Wirkmechanismus
Lenalidomide-C4-alkyne exerts its effects through multiple mechanisms:
Protein Degradation: It binds to cereblon, a substrate receptor for the CRL4 E3 ubiquitin ligase, leading to the ubiquitination and degradation of target proteins.
Immunomodulation: The compound enhances the release of cytokines like interleukin-2 and interferon-gamma, boosting the immune response.
Anti-angiogenesis: It inhibits the formation of new blood vessels, which is crucial for tumor growth.
Vergleich Mit ähnlichen Verbindungen
Lenalidomide-C4-alkyne is unique compared to other similar compounds due to its enhanced chemical properties and broader range of applications. Similar compounds include:
Thalidomide: The parent compound, known for its immunomodulatory effects but with significant teratogenicity.
Pomalidomide: Another analog with similar therapeutic effects but different pharmacokinetic properties.
Lenalidomide: The base compound without the C4-alkyne modification, widely used in clinical settings.
Eigenschaften
Molekularformel |
C19H21N3O3 |
|---|---|
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
3-[7-(hex-5-ynylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C19H21N3O3/c1-2-3-4-5-11-20-15-8-6-7-13-14(15)12-22(19(13)25)16-9-10-17(23)21-18(16)24/h1,6-8,16,20H,3-5,9-12H2,(H,21,23,24) |
InChI-Schlüssel |
BBVGGMXZTWKTNC-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCCCNC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


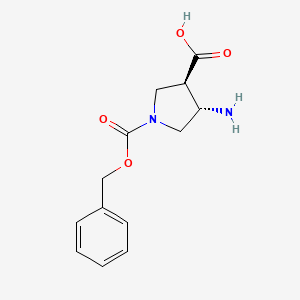
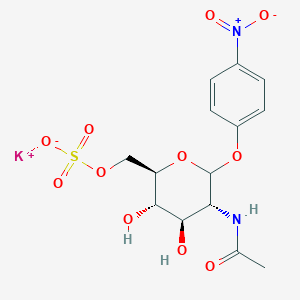
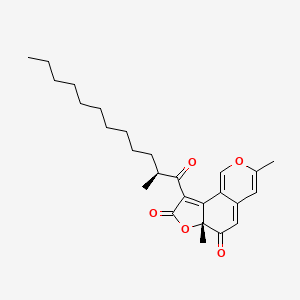
![(1S,2E,6S,8S,11Z)-3,8,12,16-tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one](/img/structure/B14759230.png)
![4-[(2-Methylpropyl)sulfanyl]but-1-en-3-yne](/img/structure/B14759241.png)
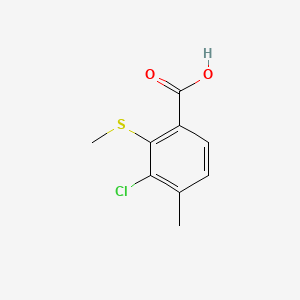
![Naphtho[2,3-d]-1,3,2-dioxaborole](/img/structure/B14759245.png)
